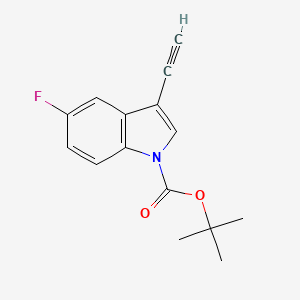
Methyl 4-oxothiopyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-oxothiopyran-3-carboxylate is a heterocyclic compound containing a sulfur atom within a six-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxothiopyran-3-carboxylate typically involves the reaction of methyl 3-mercaptopropionate with formaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the thiopyran ring. The detailed steps are as follows:
Starting Materials: Methyl 3-mercaptopropionate and formaldehyde.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed and heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of methyl 3-mercaptopropionate and formaldehyde.
Reactor Design: Continuous flow reactors are often used to ensure efficient mixing and heat transfer.
Purification: The product is purified using distillation or recrystallization techniques to achieve the desired purity.
化学反応の分析
Types of Reactions: Methyl 4-oxothiopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiopyran derivatives.
科学的研究の応用
Methyl 4-oxothiopyran-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 4-oxothiopyran-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often forming covalent bonds with the target enzyme.
類似化合物との比較
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate
- Tetrahydro-4H-thiopyran-4-one
Comparison: Methyl 4-oxothiopyran-3-carboxylate is unique due to the presence of both a carbonyl group and a sulfur atom within the same ring structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate lacks the sulfur atom, resulting in different reactivity and applications.
特性
CAS番号 |
61306-81-8 |
|---|---|
分子式 |
C7H6O3S |
分子量 |
170.19 g/mol |
IUPAC名 |
methyl 4-oxothiopyran-3-carboxylate |
InChI |
InChI=1S/C7H6O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h2-4H,1H3 |
InChIキー |
WAJVIYDEYDGJMR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CSC=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)


![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)


![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)




